molecular formula C8H7BrFN3O B7935932 1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene

1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene

Cat. No.: B7935932
M. Wt: 260.06 g/mol
InChI Key: NSKIOUBXDOGJFX-UHFFFAOYSA-N
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Description

1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene is an organic compound that features a benzene ring substituted with azidoethoxy, bromo, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of a bromo-fluorobenzene derivative with an azidoethanol compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation: The bromo group can be oxidized to a bromo oxide under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Copper(I) catalysts and sodium ascorbate are commonly used in click chemistry reactions.

    Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Triazoles: Formed from the azido group via click chemistry.

    Amines: Formed from the reduction of the azido group.

    Bromo Oxides: Formed from the oxidation of the bromo group.

Scientific Research Applications

1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Used in the development of novel materials with specific properties, such as polymers and nanomaterials.

    Bioconjugation: The azido group allows for bioconjugation via click chemistry, useful in the development of biocompatible materials and drug delivery systems.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene depends on the specific application and the chemical reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link molecules together. In medicinal chemistry, the compound’s functional groups may interact with biological targets, affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

    1-(2-Azidoethoxy)-3-chloro-5-fluorobenzene: Similar structure but with a chloro group instead of a bromo group.

    1-(2-Azidoethoxy)-3-bromo-4-fluorobenzene: Similar structure but with the fluoro group in a different position.

    1-(2-Azidoethoxy)-3-bromo-5-chlorobenzene: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness: 1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene is unique due to the specific combination of azido, bromo, and fluoro groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(2-azidoethoxy)-3-bromo-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN3O/c9-6-3-7(10)5-8(4-6)14-2-1-12-13-11/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKIOUBXDOGJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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